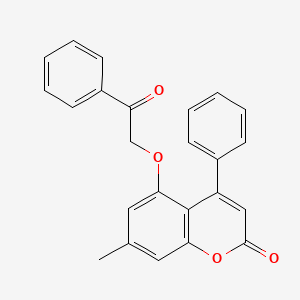
7-methyl-5-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-5-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a complex organic compound with the molecular formula C24H18O4 and a molecular weight of 370.409 g/mol . This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-methyl-4-phenyl-2H-chromen-2-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chromen-2-one moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
7-methyl-5-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-5-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-5-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one
- 4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Uniqueness
7-methyl-5-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C24H18O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
7-methyl-5-phenacyloxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H18O4/c1-16-12-21(27-15-20(25)18-10-6-3-7-11-18)24-19(17-8-4-2-5-9-17)14-23(26)28-22(24)13-16/h2-14H,15H2,1H3 |
InChI Key |
OENCSVTVTVTQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11151561.png)
![3-methyl-1-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11151569.png)
![7-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11151570.png)
![7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11151571.png)
![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11151573.png)
![2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B11151575.png)
![11-(4-biphenylyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11151578.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11151589.png)
![4-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid](/img/structure/B11151590.png)
![Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B11151599.png)
![trans-4-({[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11151609.png)
![1-ethyl-7-methyl-4-oxo-N-[2-(thiomorpholin-4-ylcarbonyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11151613.png)
![trans-4-({[(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11151618.png)
